

Application Notes & Protocols for "Antitumor Agent-28" Delivery Systems

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Compound of Interest

Compound Name: *Antitumor agent-28*

Cat. No.: *B12428166*

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Introduction

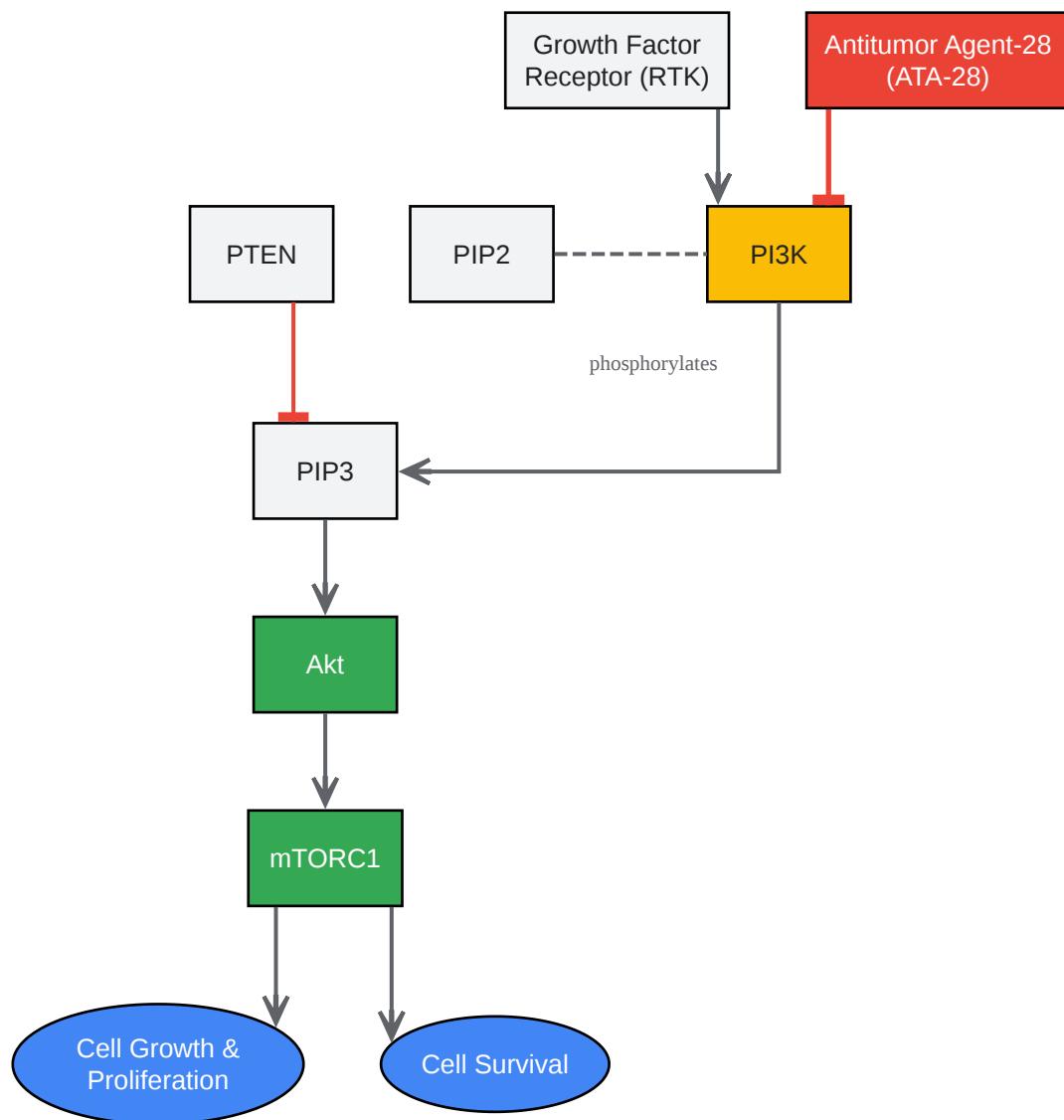
Antitumor agent-28 (ATA-28) is a novel, potent small-molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2][3] The PI3K/Akt/mTOR cascade plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis.[1][2][4][5] Despite its high therapeutic potential, ATA-28 exhibits poor aqueous solubility and low bioavailability, which presents significant challenges for conventional oral and parenteral administration. These properties can lead to suboptimal drug exposure at the tumor site and potential off-target toxicities.

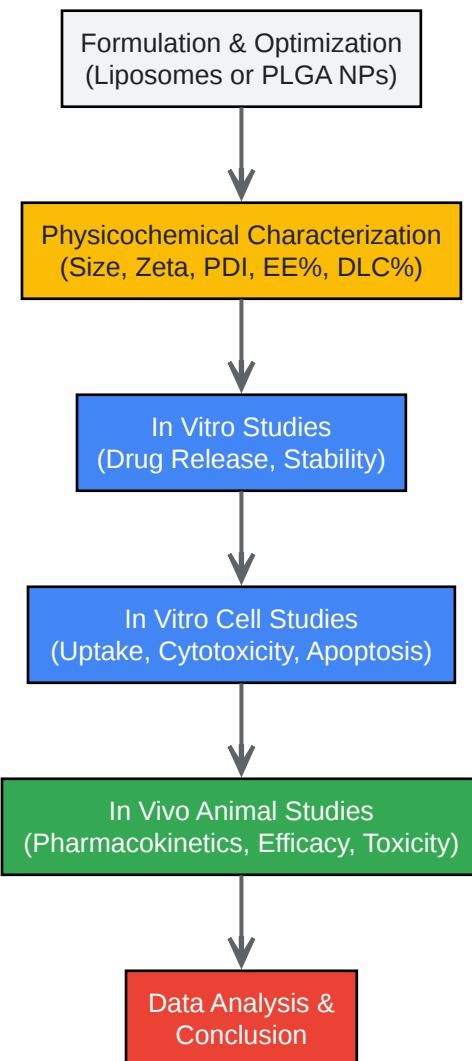
To overcome these limitations, advanced drug delivery systems are essential. Nanocarrier-based formulations, such as liposomes and polymeric nanoparticles, offer a promising strategy to enhance the solubility, stability, and tumor-targeted delivery of hydrophobic anticancer drugs like ATA-28.[6][7] These systems can improve pharmacokinetic profiles, increase drug accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, and reduce systemic side effects.[6][8]

This document provides detailed application notes and protocols for the development and characterization of liposomal and poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulations for ATA-28.

Targeted Signaling Pathway: PI3K/Akt/mTOR

ATA-28 is designed to inhibit PI3K, a key upstream kinase in this signaling cascade. By blocking PI3K, ATA-28 prevents the phosphorylation and activation of Akt, which in turn inhibits the downstream effector mTOR.[3][4] This disruption ultimately leads to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells.[1][5]





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